4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide
Description
The compound 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide features a sulfonamide core substituted with a chloro group at the para position of the benzene ring and a 1,1-dioxo-1λ⁶,2-thiazinan-2-yl moiety attached to the adjacent phenyl group. This structure combines a sulfonamide pharmacophore with a thiazinane dioxide ring, which is known to enhance metabolic stability and bioavailability in drug-like molecules .
Properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-13-3-9-16(10-4-13)25(22,23)18-14-5-7-15(8-6-14)19-11-1-2-12-24(19,20)21/h3-10,18H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKYDEWJIONMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzene ring with the thiazinan ring through a sulfonamide linkage. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or thiols.
Hydrolysis: Sulfonic acid and amine derivatives.
Scientific Research Applications
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The thiazinan ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazinane or Heterocyclic Moieties
- 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzene-1-sulfonamide (CAS: 1396854-93-5): Molecular Formula: C₁₈H₂₂N₂O₄S₃ Key Differences: Replaces the phenyl group with a thiophenyl-cyclopropylmethyl substituent.
4-Chloro-N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylene-1-yl]benzene-1-sulfonamide :
Sulfonamide Derivatives with COX-2 Inhibitory Activity
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide: Activity: Exhibits 47.1% COX-2 inhibition at 20 μM. Implications: Highlights the sulfonamide group’s role in cyclooxygenase inhibition, suggesting the target compound could be modified for similar applications .
Sulfonamide-Triazine Hybrids
- 4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide: Melting Point: 254–256°C. Key Differences: Triazine core introduces multiple hydrogen-bonding sites. Applications: Antimicrobial or anticancer agents, leveraging triazine’s DNA-intercalating properties .
Agrochemical Sulfonamides
- 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (Flusulfamide) :
Data Tables
Table 1: Structural and Physical Properties of Selected Sulfonamides
Key Research Findings
- Synthetic Flexibility : The target compound’s thiazinane dioxide moiety can be synthesized via cyclocondensation reactions, similar to methods used for 2-alkylthio-sulfonamides in .
- Bioactivity Trends : Sulfonamides with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced enzyme inhibition, as seen in COX-2 and antitubercular studies .
- Thermal Stability : Derivatives like the triazine hybrid (mp 254–256°C) suggest that rigid heterocycles improve thermal stability, a critical factor for drug formulation .
Biological Activity
Overview
4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound includes a sulfonamide group, a thiazinan ring, and a chlorinated benzene ring, which contribute to its potential therapeutic applications in various fields, including oncology and cardiovascular health.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for forming strong hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. Additionally, the thiazinan ring may enhance binding affinity through interactions with hydrophobic pockets in proteins, disrupting normal cellular processes and leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The sulfonamide moiety can inhibit enzyme activity by mimicking substrate structures.
- Receptor Interaction: The compound may bind to receptors involved in calcium signaling pathways, affecting vascular resistance and blood pressure regulation .
Biological Activity Studies
Research has demonstrated the compound's effectiveness in various biological assays. Below are some findings from recent studies:
Case Studies
-
Cardiovascular Effects:
A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure in isolated heart models. The results indicated that specific derivatives could modulate coronary resistance effectively, suggesting a potential therapeutic role in managing blood pressure . -
Anticancer Activity:
In vitro studies have shown that 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide exhibits cytotoxic effects on cancer cell lines. The mechanism involves interaction with receptor tyrosine kinases, leading to inhibited growth in glioblastoma models .
Comparative Analysis
When compared to similar compounds, 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups. This uniqueness allows it to exhibit distinct pharmacological profiles compared to other benzenesulfonamide derivatives.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide | Sulfonamide + thiazinan ring | Enzyme inhibition; anticancer properties |
| 2-chloro-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid | Similar structural features | Limited activity against cancer cells |
| 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid | Different ring structure | Moderate antimicrobial activity |
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-chloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the aromatic amine followed by coupling with a thiazinane derivative. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an aniline derivative under basic conditions (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) .
- Thiazinane Ring Formation : Cyclization of a thiol-containing precursor using oxidizing agents (e.g., H₂O₂) to achieve the 1,1-dioxo-thiazinane moiety. Temperature control (0–5°C) is critical to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., sulfonamide NH at δ 10–12 ppm, thiazinane S=O peaks at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- HPLC : Quantifies purity using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers design bioassays to evaluate the antibacterial activity of this compound, considering its structural features?
- Methodological Answer :
- Target Selection : Prioritize enzymes like dihydropteroate synthase (DHPS), where sulfonamides act as competitive inhibitors .
- Microdilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with MIC values calculated .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, thiazinane) and compare inhibition kinetics .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for sulfonamide derivatives?
- Methodological Answer :
- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with explicit solvent models and flexible protein side chains .
- Experimental Replication : Test derivatives with varied substituents (e.g., replacing Cl with Br) under standardized assay conditions to identify confounding factors .
- Meta-Analysis : Cross-reference with databases like PubChem to assess reproducibility of bioactivity trends .
Q. How does the 1,1-dioxo-1λ⁶,2-thiazinan-2-yl group influence the compound's reactivity and biological interactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfone group increases electrophilicity, enhancing binding to nucleophilic enzyme residues (e.g., Lys in DHPS) .
- Conformational Rigidity : The six-membered thiazinane ring restricts rotation, optimizing hydrophobic interactions in enzyme pockets .
- Metabolic Stability : Assess via liver microsome assays; the sulfone group reduces oxidative degradation compared to non-oxidized thiazinanes .
Q. What methodologies are used to study the SAR of derivatives in anticancer research?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the 4-chlorophenyl (e.g., NO₂, OCH₃) or thiazinane positions (e.g., methyl, benzyl) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine selectivity indices .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to link structural changes to mechanistic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
